molecular formula C26H22FN3O4S B11084007 methyl 4-[({(2Z)-3-benzyl-2-[(3-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

methyl 4-[({(2Z)-3-benzyl-2-[(3-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

Cat. No.: B11084007
M. Wt: 491.5 g/mol
InChI Key: LTGQHYCPKUECAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-[({3-BENZYL-2-[(3-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[({3-BENZYL-2-[(3-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazine ring, the introduction of the fluorophenyl group, and the final esterification to form the methyl benzoate derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification steps such as recrystallization or chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[({3-BENZYL-2-[(3-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

METHYL 4-[({3-BENZYL-2-[(3-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 4-[({3-BENZYL-2-[(3-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE involves its interaction with molecular targets through various pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity, while the thiazine ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • Methyl 3-fluorobenzoate
  • Ethyl 4-fluorobenzoate

Uniqueness

Compared to similar compounds, METHYL 4-[({3-BENZYL-2-[(3-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE stands out due to its complex structure, which combines multiple functional groups. This complexity allows for a broader range of chemical reactions and interactions, making it more versatile in various applications.

Properties

Molecular Formula

C26H22FN3O4S

Molecular Weight

491.5 g/mol

IUPAC Name

methyl 4-[[3-benzyl-2-(3-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C26H22FN3O4S/c1-34-25(33)18-10-12-20(13-11-18)28-24(32)22-15-23(31)30(16-17-6-3-2-4-7-17)26(35-22)29-21-9-5-8-19(27)14-21/h2-14,22H,15-16H2,1H3,(H,28,32)

InChI Key

LTGQHYCPKUECAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC(=CC=C3)F)S2)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.